molecular formula C19H12F3N B14211831 4-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile CAS No. 797048-96-5

4-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile

Cat. No.: B14211831
CAS No.: 797048-96-5
M. Wt: 311.3 g/mol
InChI Key: JUYCJNQVUPCKFU-UHFFFAOYSA-N
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Description

4-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile is a chemical compound known for its unique structure and properties It is composed of a benzonitrile core with fluorine atoms and a butenyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the double bonds or nitrile group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alkanes.

Scientific Research Applications

4-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzonitrile
  • **4-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both fluorine atoms and a butenyl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

CAS No.

797048-96-5

Molecular Formula

C19H12F3N

Molecular Weight

311.3 g/mol

IUPAC Name

4-[2-(4-but-3-enyl-2-fluorophenyl)ethynyl]-2,6-difluorobenzonitrile

InChI

InChI=1S/C19H12F3N/c1-2-3-4-13-5-7-15(17(20)9-13)8-6-14-10-18(21)16(12-23)19(22)11-14/h2,5,7,9-11H,1,3-4H2

InChI Key

JUYCJNQVUPCKFU-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1=CC(=C(C=C1)C#CC2=CC(=C(C(=C2)F)C#N)F)F

Origin of Product

United States

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